Benzocyclooctene

tubulin polymerization inhibitor vascular disrupting agent anticancer SAR

Benzocyclooctene is a fused bicyclic hydrocarbon (CAS 1076-69-3 for the 5,6,7,8,9,10-hexahydro derivative) comprising a benzene ring annulated to an eight-membered cyclooctene ring. This [6,8]-fused scaffold occupies a distinct position within the benzocycloalkane homologous series, positioned between benzocycloheptene (benzosuberene, [6,7]-fused) and benzocyclononene ([6,9]-fused).

Molecular Formula C12H10
Molecular Weight 154.21 g/mol
Cat. No. B12657369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzocyclooctene
Molecular FormulaC12H10
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1=CC=CC2=CC=CC=C2C=C1
InChIInChI=1S/C12H10/c1-2-4-8-12-10-6-5-9-11(12)7-3-1/h1-10H/b2-1-,3-1?,4-2?,7-3-,8-4-,11-7?,12-8?
InChIKeyLSNYJLGMVHJXPD-FHFMTJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzocyclooctene Procurement Guide: Structural Identity, Ring-Strain Fundamentals, and Key Differentiators


Benzocyclooctene is a fused bicyclic hydrocarbon (CAS 1076-69-3 for the 5,6,7,8,9,10-hexahydro derivative) comprising a benzene ring annulated to an eight-membered cyclooctene ring . This [6,8]-fused scaffold occupies a distinct position within the benzocycloalkane homologous series, positioned between benzocycloheptene (benzosuberene, [6,7]-fused) and benzocyclononene ([6,9]-fused). The eight-membered ring introduces moderate ring strain (cyclopentene SE ≈ 7.4 kcal/mol for cis-cyclooctene vs. 16.7 kcal/mol for trans-cyclooctene) that balances conformational flexibility with sufficient rigidity to enable stereochemical control in downstream transformations [1]. Unlike its smaller-ring analogs tetralin (benzocyclohexene) and indan (benzocyclopentene), benzocyclooctene's medium-sized ring can accommodate both Z- and E-olefin geometries, a feature directly relevant to its biological activity profile and synthetic versatility [2].

Why Benzocyclooctene Cannot Be Replaced by Benzosuberene, Indene, or Dibenzocyclooctene in Critical Applications


The benzocyclooctene [6,8]-fused ring system cannot be trivially substituted by its closest analogs—benzosuberene (KGP18, [6,7]-fused), indene ([6,5]-fused), or dibenzocyclooctene ([6,8,6]-fused)—because ring size and fusion geometry dictate fundamentally different conformational landscapes, tubulin-binding pharmacophores, and cycloaddition kinetics [1]. In tubulin polymerization inhibition, benzocyclooctene analogue 23 achieves potency comparable to the benzosuberene lead KGP18, while the corresponding indene analogue 31 shows markedly reduced activity (IC₅₀ = 11 μM), demonstrating that the eight-membered ring is not merely a spacer but a critical determinant of colchicine-site binding [1]. In bioorthogonal click chemistry, the monobenzocyclooctyne scaffold (COMBO) exhibits second-order rate constants that are 3-fold and 5-fold faster than the cyclooctyne benchmarks DIFO and DIBO, respectively, in acetonitrile [2]. In opioid receptor pharmacology, a single stereochemical inversion at the nitrogen-bearing carbon of a methanobenzocyclooctene produces a >10-fold shift in κ-receptor affinity, underscoring how the eight-membered ring's conformational properties enable stereoelectronic tuning not achievable with smaller-ring opioid scaffolds [3]. These quantitative divergences establish that benzocyclooctene occupies a non-substitutable niche across multiple research domains.

Quantitative Differentiation of Benzocyclooctene: Head-to-Head Data Against Closest Structural Analogs


Benzocyclooctene vs. Indene: Tubulin Polymerization IC₅₀ Comparison Defines Ring-Size Pharmacophore Requirement

In the same study, benzocyclooctene analogue 23 ([6,8]-fused) and its direct indene analogue 31 ([6,5]-fused), bearing identical trimethoxyphenyl and phenolic substitution patterns, were evaluated for inhibition of tubulin polymerization [1]. Benzocyclooctene 23 matched the potency of the benzosuberene lead KGP18 (IC₅₀ ≈ 1 μM), while indene 31 showed substantially weaker activity (IC₅₀ = 11 μM), representing an approximately 10-fold loss of potency upon contraction from an eight-membered to a five-membered fused ring [1].

tubulin polymerization inhibitor vascular disrupting agent anticancer SAR

Benzocyclooctene Prodrug 24: In Vivo Vascular Disruption Compared with Clinical-Stage CA4P

The phosphate prodrug salt of benzocyclooctene analogue 23 (designated 24) was evaluated head-to-head with the clinically relevant vascular disrupting agent CA4P in an MCF7-luc-GFP-mCherry breast tumor SCID mouse model [1]. Treatment with benzocyclooctene prodrug 24 at 120 mg/kg produced significant vascular shutdown detectable by bioluminescence imaging at 4 h post-administration, with the effect sustained through 24 h and 48 h [1]. Contemporaneous studies with CA4P served as the positive control, confirming that the benzocyclooctene scaffold delivers in vivo VDA efficacy comparable to a clinical-stage agent [1].

vascular disrupting agent in vivo efficacy tumor vasculature shutdown

Methanobenzocyclooctene Opioid Receptor Selectivity: >10-Fold κ-Affinity Shift via Single Stereochemical Inversion

In a systematic study of 8-amino-5,9-methanobenzocyclooctenes as morphine alkaloid structural analogues, inversion of configuration at the nitrogen-bearing carbon atom—comparing (5S,8S,9S)-8-amino-3-hydroxy-5,9-methano-9-(methoxymethyl)-5-methylbenzocyclooctene ((+)-3a) versus (5S,8S,9R)-configured (dl)-22—resulted in a >10-fold increase in κ-opioid receptor affinity [1]. Critically, (dl)-22 functioned as a full κ-agonist in antinociceptive studies, while (+)-3a and (−)-3a lacked κ-activity entirely despite retaining high μ-receptor affinity [1]. This stereochemically gated functional selectivity is enabled by the conformational degrees of freedom unique to the eight-membered methanobenzocyclooctene ring system.

opioid receptor κ-agonist stereochemical SAR

COMBO (Monobenzocyclooctyne) Click Kinetics: 3–5× Faster Than DIFO and DIBO in Acetonitrile

Carboxymethylmonobenzocyclooctyne (COMBO), a benzocyclooctene-derived cyclooctyne, was directly compared with established copper-free click reagents for strain-promoted azide–alkyne cycloaddition (SPAAC) kinetics using benzyl azide as the model dipolarophile [1]. In acetonitrile, COMBO exhibited a second-order rate constant of k₂ = 0.235 ± 0.006 M⁻¹s⁻¹, which increased to k₂ = 0.795 ± 0.007 M⁻¹s⁻¹ in water/acetonitrile (3:4 v/v) [1]. Relative to the cyclooctyne benchmarks DIFO and DIBO, COMBO reacted 3-fold and 5-fold faster, respectively [1]. While DIBAC and BCN lacked acetonitrile kinetic data for direct comparison, their reported rate constants matched COMBO only in more polar media (methanol or aqueous mixtures), indicating superior reactivity of COMBO in less polar environments [1].

bioorthogonal chemistry SPAAC copper-free click reaction

Cobalt-Catalyzed Dibenzocyclooctene Synthesis: 82–97% Yields with Base-Metal Catalyst vs. Traditional Multi-Step Routes

A cobalt(II) tetraphenylporphyrin [Co(TPP)]-catalyzed method for synthesizing dibenzocyclooctenes via metalloradical activation of ortho-benzallylaryl N-tosyl hydrazones achieves isolated yields of 82–97% across a range of aryl substituents [1]. The unsubstituted parent substrate 1a afforded dibenzocyclooctene 2a in 82% isolated yield; substrates bearing electron-withdrawing groups reached up to 97% yield (1b → 2b), while electron-donating substituents also gave excellent yields (1e: 92%, 1f: 96%) [1]. This contrasts with classical eight-membered ring syntheses, which typically suffer from low yields due to entropic penalties and transannular strain. The reaction is scalable to near-gram quantities with catalyst loading reducible to 1 mol% without yield erosion [2]. Notably, the methodology divergently produces either dibenzocyclooctenes or monobenzocyclooctadienes depending on the substrate, with the latter representing the first catalytic enantioselective route to chiral monobenzocyclooctadienes when a chiral cobalt-porphyrin catalyst is employed [2].

medium-ring synthesis cobalt catalysis metalloradical

Benzocyclooctene Z-Olefin Configuration: Crystallographically Confirmed Geometry Absent in Smaller Benzocycloalkenes

Single-crystal X-ray diffraction analysis of benzocyclooctene analogues 20 and 23 confirmed the Z (cis) double-bond configuration within the eight-membered ring [1]. This is a geometrically significant feature: eight-membered rings are the smallest in the homologous cycloalkene series that can accommodate both Z- and E-olefin configurations within a fused-ring system [1]. Smaller benzocycloalkenes (indene [6,5], tetralin [6,6], benzosuberene [6,7]) are geometrically constrained to specific olefin configurations by ring size, whereas benzocyclooctene's medium-ring flexibility allows deliberate stereochemical control [1]. The Z-configuration was confirmed crystallographically for both 20 and 23, deposited in the Cambridge Crystallographic Data Centre [1].

X-ray crystallography olefin geometry conformational analysis

High-Value Application Scenarios for Benzocyclooctene Derivatives Supported by Quantitative Evidence


Vascular Disrupting Agent (VDA) Development: Benzocyclooctene Prodrugs for Tumor Vasculature Shutdown

Research groups and pharmaceutical development teams pursuing small-molecule vascular disrupting agents should prioritize the benzocyclooctene [6,8]-fused scaffold over indene ([6,5]) or benzosuberene ([6,7]) alternatives when the objective is to achieve colchicine-site tubulin binding potency comparable to the clinical benchmark CA4P. Benzocyclooctene phenol 23 demonstrated tubulin polymerization inhibition equipotent to the benzosuberene lead KGP18 (IC₅₀ ≈ 1 μM) while its indene counterpart 31 was ~10-fold less active (IC₅₀ = 11 μM) [1]. The phosphate prodrug salt 24 produced sustained vascular shutdown in a breast tumor xenograft model at 4, 24, and 48 h post-administration, with efficacy qualitatively matching CA4P in contemporaneous studies [1]. The crystallographically confirmed Z-olefin geometry of the benzocyclooctene core is essential for maintaining the correct spatial presentation of the trimethoxyphenyl A-ring and phenolic B-ring pharmacophores [2].

κ-Opioid Receptor Agonist Discovery: Stereochemical Tuning on the Methanobenzocyclooctene Platform

Medicinal chemistry programs targeting selective κ-opioid receptor agonists for non-addictive pain therapeutics should utilize the 8-amino-5,9-methanobenzocyclooctene scaffold. A single stereochemical inversion at the C-8 nitrogen-bearing carbon produces a >10-fold increase in κ-receptor affinity (comparing (+)-3a vs. (dl)-22), converting a κ-inactive compound into a full κ-agonist while retaining high μ-receptor binding [1]. This stereochemically gated functional selectivity—enabled by the conformational properties of the eight-membered ring—is not achievable with morphine, morphinan, or benzomorphan scaffolds where the fused-ring geometry is more rigidly constrained [1]. Procurement should specify enantiopure intermediates with defined (5S,8S,9R) configuration for κ-agonist development.

Copper-Free Bioorthogonal Labeling: COMBO as a Non-Fluorinated SPAAC Reagent with Superior Kinetics

Chemical biology laboratories and bioconjugation core facilities performing strain-promoted azide–alkyne cycloaddition (SPAAC) in non-polar or mixed-solvent environments should select carboxymethylmonobenzocyclooctyne (COMBO) over DIBO, DIFO, or DIBAC when faster reaction kinetics and avoidance of fluorinated substituents are priorities. COMBO reacts 3× faster than DIFO and 5× faster than DIBO with benzyl azide in acetonitrile (k₂ = 0.235 M⁻¹s⁻¹) [1]. In water/acetonitrile mixtures, the rate constant increases to 0.795 M⁻¹s⁻¹ [1]. Unlike DIBAC and BCN, which require highly polar media to achieve comparable kinetics, COMBO maintains reactivity across solvent polarities, expanding its utility to lipophilic biomolecule labeling applications [1]. The carboxylic acid appendage enables direct conjugation to fluorophores or biomolecules without additional linker chemistry [1].

Library-Scale Medium-Ring Synthesis: Cobalt-Catalyzed Route to Diversely Functionalized Dibenzocyclooctenes

Synthetic chemistry groups building compound libraries around eight-membered ring scaffolds for fragment-based drug discovery or catalyst development should adopt the Co(TPP)-catalyzed metalloradical approach for dibenzocyclooctene synthesis. This method delivers isolated yields of 82–97% across diverse aryl substitution patterns (electron-withdrawing, electron-donating, and unsubstituted) under mild conditions (5 mol% catalyst, 60 °C, benzene, overnight) [1]. The reaction tolerates gram-scale operation with catalyst loading reducible to 1 mol%, making it practical for procurement of multi-gram quantities [2]. The divergent mechanistic pathway also provides access to monobenzocyclooctadienes, and the use of a chiral cobalt-porphyrin catalyst enables enantioselective synthesis of chiral eight-membered ring products—a capability not previously available through any catalytic method [2].

Quote Request

Request a Quote for Benzocyclooctene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.